4-[(Z)-amino(hydroxyimino)methyl]benzoic acid
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Overview
Description
“4-[(Z)-amino(hydroxyimino)methyl]benzoic acid” is a chemical compound with the molecular formula C8H8N2O3 . It is also known by its IUPAC name "4-[(E)-(hydroxyimino)methyl]benzoic acid" .
Molecular Structure Analysis
The molecular structure of “4-[(Z)-amino(hydroxyimino)methyl]benzoic acid” consists of a benzoic acid moiety with a hydroxyimino group and an amino group attached to the fourth carbon of the benzene ring .Scientific Research Applications
Environmental Applications
Degradation of Recalcitrant Compounds
Advanced oxidation processes (AOPs) have been utilized for the degradation of acetaminophen, with various by-products such as benzoic acid being analyzed for their biotoxicity and environmental impact. This research underscores the importance of understanding the degradation pathways and environmental fate of similar compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Pharmacological Applications
Biological Activities of Phenolic Acids
Studies on p-Coumaric acid and its conjugates, which share structural similarities with benzoic acid derivatives, highlight their diverse biological activities, including antioxidant, anti-cancer, and antimicrobial effects. This demonstrates the potential of chemically similar compounds in drug development and therapeutic applications (Pei, Ou, Huang, & Ou, 2016).
Toxicological Assessments
Health Aspects of Parabens
Research on parabens, esters of para-hydroxybenzoic acid, evaluates their occurrence, fate, and behavior in aquatic environments. This work is crucial for assessing the environmental and health impacts of widespread chemicals, providing a framework for the safety evaluation of related compounds (Haman, Dauchy, Rosin, & Munoz, 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[(Z)-N'-hydroxycarbamimidoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c9-7(10-13)5-1-3-6(4-2-5)8(11)12/h1-4,13H,(H2,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEGPIDERPILTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/O)/N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Z)-amino(hydroxyimino)methyl]benzoic acid |
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